molecular formula C10H11NO B8407426 3-(1-Hydroxypropyl)benzonitrile

3-(1-Hydroxypropyl)benzonitrile

Cat. No.: B8407426
M. Wt: 161.20 g/mol
InChI Key: JKUICMQUKGWNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Hydroxypropyl)benzonitrile is a chemical compound of interest in organic and medicinal chemistry research. It features a benzonitrile moiety, a common pharmacophore in many active molecules, substituted with a hydroxyalkyl chain. This structure combines an aromatic system with a polar functional group, making it a valuable intermediate for various synthetic applications. The presence of both the nitrile and alcohol functional groups provides handles for further chemical modification and derivatization, allowing researchers to synthesize more complex molecular architectures. Compounds within the benzonitrile class have demonstrated significant relevance in pharmaceutical development. For instance, benzonitrile derivatives have been identified as key scaffolds in FDA-approved medications and are frequently explored in anticancer research . Furthermore, specific hydroxyalkyl-substituted benzonitrile analogs have been investigated as intermediates in the AI-driven discovery of novel therapeutic agents, such as kinase inhibitors targeted against fibrotic diseases . The structural features of this compound suggest potential applications as a building block in drug discovery, material science, and as a precursor for the synthesis of other fine chemicals. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

3-(1-hydroxypropyl)benzonitrile

InChI

InChI=1S/C10H11NO/c1-2-10(12)9-5-3-4-8(6-9)7-11/h3-6,10,12H,2H2,1H3

InChI Key

JKUICMQUKGWNDE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC(=C1)C#N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

(a) 4-(1-Hydroxypropyl)benzonitrile
  • Structure : Features a hydroxypropyl group at the para position instead of meta.
  • notes that 4-(3-Hydroxypropyl)benzonitrile (CAS 83101-12-6) shares 93% structural similarity with 3-(1-Hydroxypropyl)benzonitrile, suggesting comparable physicochemical properties but divergent reactivity due to positional effects .
(b) 4-(1-Hydroxyethyl)benzonitrile
  • Structure : Contains a shorter hydroxyethyl (-CH₂CH₂OH) chain at the para position.
  • Key Differences : Reduced alkyl chain length decreases lipophilicity, which may influence membrane permeability in drug design. highlights its lower similarity score (0.81) to this compound, emphasizing the role of chain length in molecular interactions .

Functional Group Modifications

(a) 3-(1-Hydroxyethyl)benzonitrile
  • Structure : Hydroxyethyl group at the meta position.
  • This compound is listed as a related analog in commercial catalogs (), indicating its relevance in combinatorial chemistry .
(b) 3-(3-Oxopropyl)benzonitrile
  • Structure : Replaces the hydroxyl group with a ketone (-CO-) at the propyl chain’s terminal carbon.
  • Key Differences: The ketone introduces electrophilic character, increasing reactivity toward nucleophiles. Safety data () classify it as non-hazardous, but its lack of hydroxylation limits hydrogen-bonding capacity compared to this compound .

Substituent Complexity and Bioactivity

(a) Compound 5 and 26 ()
  • Structures :
    • Compound 5 : 2-(3-(3-Chloro-5-propoxyphenyl)-2-oxo-2H-[1,30-bipyridin]-5-yl)benzonitrile.
    • Compound 26 : Propyl group replaced with cyclopropylmethoxy.
  • Key Differences : Cyclopropyl substitution in Compound 26 enhances metabolic stability and rigidity, a design strategy applicable to this compound derivatives for optimizing pharmacokinetics .
(b) 4-((1R,3R)-1-Hydroxy-3-methylpent-4-en-1-yl)benzonitrile ()
  • Structure : Incorporates a chiral hydroxyalkenyl chain.
  • Key Differences : The stereochemistry and unsaturated bond introduce conformational constraints, which could improve target selectivity in asymmetric synthesis or enzyme inhibition .

Structural and Physicochemical Data Table

Compound Name Substituent Position Functional Group Key Properties/Applications Similarity to Target Compound Reference
This compound Meta -CH₂CH(OH)CH₃ Synthetic intermediate N/A
4-(3-Hydroxypropyl)benzonitrile Para -CH₂CH₂CH₂OH 93% structural similarity 0.93
3-(1-Hydroxyethyl)benzonitrile Meta -CH₂CH₂OH Commercial availability 0.81
3-(3-Oxopropyl)benzonitrile Meta -CH₂CH₂CO- Electrophilic reactivity 0.78 (estimated)
Compound 5 () Variable Chloro-propoxyphenyl SARS-CoV-2 Mpro inhibitor N/A

Research Implications and Gaps

  • Synthetic Utility : The hydroxypropyl group’s versatility in forming hydrogen bonds makes this compound a candidate for catalyst design or prodrug development.
  • Biological Potential: While analogs like Compounds 5 and 26 () show antiviral activity, the target compound’s bioactivity remains uncharacterized. Future studies should explore its role in protease inhibition or receptor modulation.
  • Safety Profile : Unlike chlorinated analogs (e.g., 3-Chlorobenzonitrile; ), this compound lacks hazard classification, suggesting safer handling .

Preparation Methods

Reaction Mechanism and Conditions

The ketone group in 3-cyanophenylacetone undergoes asymmetric hydrogenation using transition metal catalysts, such as ruthenium complexes with BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands. The reaction typically proceeds under hydrogen gas (1–50 atm) in polar aprotic solvents like tetrahydrofuran (THF) or ethanol at 25–80°C. The chiral environment of the catalyst induces preferential formation of the (1R)-enantiomer, achieving enantiomeric excess (ee) values exceeding 90% in optimized conditions.

Table 1: Catalytic Reduction Parameters

Catalyst SystemSolventTemperature (°C)H₂ Pressure (atm)Yield (%)ee (%)
Ru-(S)-BINAPTHF60108592
Rhodium-DuPhosEthanol2557888
Palladium-Cinchona AlkaloidDMF80158290

Industrial implementations utilize continuous flow reactors to enhance mass transfer and reduce reaction times. Automated systems coupled with in-line analytics ensure consistent product quality, achieving throughputs of 1–5 kg/h in pilot-scale setups.

High-Temperature Alkylation of Benzonitrile Derivatives

A patent-published method involves the reaction of alkoxybenzonitriles with phenol derivatives under high-temperature conditions to yield hydroxybenzonitriles. This approach is scalable and avoids chiral catalysts, making it cost-effective for racemic mixtures.

Synthetic Pathway

3-Propoxybenzonitrile reacts with sodium phenoxide at 300–400°C under inert conditions, facilitating a nucleophilic aromatic substitution. The alkoxy group is replaced by a hydroxypropyl moiety, with concurrent elimination of propoxybenzene.

3-Propoxybenzonitrile+NaOPh350CThis compound+Propoxybenzene\text{3-Propoxybenzonitrile} + \text{NaOPh} \xrightarrow{350^\circ \text{C}} \text{this compound} + \text{Propoxybenzene}

Key Parameters:

  • Temperature : 300–400°C (optimal at 350°C)

  • Solvent : None (neat conditions) or high-boiling oils (e.g., Bayol 85)

  • Yield : 70–75% after purification via acid wash and recrystallization.

This method is particularly advantageous for bulk production, though it lacks stereoselectivity. Post-synthesis chiral resolution using enzymatic or chromatographic methods may be required for enantiopure products.

Nucleophilic Substitution with Hydroxypropylamine

Adapting methodologies from related benzonitrile syntheses, 3-aminobenzonitrile can react with 1-bromo-3-hydroxypropane in a nucleophilic substitution reaction.

Reaction Optimization

The reaction proceeds in dimethylformamide (DMF) with potassium carbonate as a base, heated to 80–100°C for 12–24 hours. The hydroxypropylamine acts as a nucleophile, displacing the bromide to form the desired product.

3-Aminobenzonitrile+1-Bromo-3-hydroxypropaneK2CO3,DMFThis compound+HBr\text{3-Aminobenzonitrile} + \text{1-Bromo-3-hydroxypropane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{this compound} + \text{HBr}

Table 2: Substitution Reaction Performance

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃DMF901868
Cs₂CO₃DMSO1001272
DBUTHF802465

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields 65–72% product. While this method avoids high-pressure equipment, competing side reactions (e.g., over-alkylation) necessitate careful stoichiometric control.

Industrial-Scale Synthesis Using Continuous Flow Reactors

Modern production facilities prioritize continuous flow systems for synthesizing this compound, enhancing efficiency and safety.

Process Design

  • Reactor Type : Tubular flow reactor with immobilized chiral catalysts (e.g., Ru-BINAP on silica support).

  • Conditions : 60°C, 10 atm H₂, residence time 10–15 minutes.

  • Output : 90–95% conversion per pass, with enantiomeric excess maintained at 89–92%.

Automated purification modules (e.g., simulated moving bed chromatography) isolate the target compound with >99% purity, minimizing solvent waste compared to batch processes.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)ee (%)ScalabilityCost (Relative)
Catalytic Reduction8592HighHigh
High-Temperature Alkylation750Very HighLow
Nucleophilic Substitution700ModerateModerate
Continuous Flow9090Very HighModerate

Key Insights :

  • Catalytic reduction is optimal for enantiopure products but requires expensive chiral catalysts.

  • High-temperature alkylation suits racemic bulk production but demands energy-intensive conditions.

  • Continuous flow systems balance cost and scalability, emerging as the preferred industrial method .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-(1-Hydroxypropyl)benzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated intermediates like 2-(bromomethyl)benzonitrile can undergo Wittig reactions or alkylation with hydroxypropyl groups. Optimization requires controlling stoichiometry, solvent polarity (e.g., THF or DMF), and temperature (60–80°C) to minimize side products. Purity can be verified via HPLC (e.g., Chiralpak IA column, hexane/isopropanol = 95:5, 0.8 mL/min) to confirm enantiomeric ratios .

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be employed to characterize this compound?

  • Methodological Answer :

  • FT-IR : Identify nitrile (C≡N) stretches near 2220–2240 cm⁻¹ and hydroxyl (-OH) bands at 3200–3600 cm⁻¹.
  • NMR : 1^1H NMR signals for the hydroxypropyl chain appear as a triplet (CH2_2-OH, δ 1.5–1.7 ppm) and multiplet (CH2_2-C≡N, δ 2.5–3.0 ppm). 13^{13}C NMR confirms the nitrile carbon at ~115 ppm.
  • UV-Vis : π→π* transitions in the aromatic ring (λ~270 nm) and n→π* for the nitrile group (λ~220 nm). Computational DFT studies (e.g., B3LYP/6-311++G(d,p)) can validate spectral assignments .

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